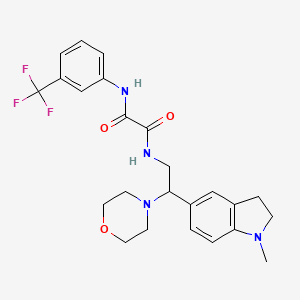
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro evaluations, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C24H27F3N4O4
- Molecular Weight : 492.499 g/mol
The structure integrates an indoline moiety, a morpholino group, and a trifluoromethyl-substituted phenyl ring, which may enhance its lipophilicity and biological interactions .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar trifluoromethyl groups exhibit significant antimicrobial properties. Specifically, the presence of the trifluoromethyl moiety has been linked to enhanced activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported at 25.9 μM against S. aureus and 12.9 μM against MRSA, indicating potent antimicrobial efficacy .
Anti-Inflammatory Potential
Research indicates that the compound may modulate inflammatory pathways. Compounds with similar structures have shown varying effects on NF-κB activity, which is crucial in inflammatory responses:
- IC50 Values : Certain derivatives exhibited IC50 values as low as 6.5 μM, suggesting strong anti-inflammatory potential . The influence of substituents on the phenyl ring is critical for optimizing this activity.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key biochemical pathways.
- Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound might affect the expression of genes involved in various cellular processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxalamide derivatives. The results indicated that compounds with a trifluoromethyl group showed enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications for improving biological activity.
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 25.9 | Bactericidal |
| Compound B | 12.9 | Bactericidal |
| This compound | TBD | TBD |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, various oxalamides were tested for their effects on NF-κB activation. The findings suggested that specific substitutions significantly influenced the anti-inflammatory potential.
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-8-7-17-13-16(5-6-20(17)30)21(31-9-11-34-12-10-31)15-28-22(32)23(33)29-19-4-2-3-18(14-19)24(25,26)27/h2-6,13-14,21H,7-12,15H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNMNUCYSKAUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













